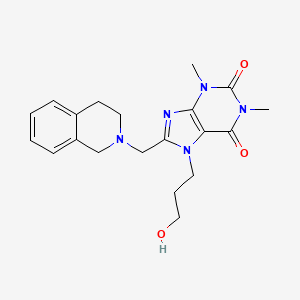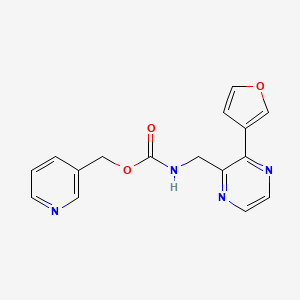
1-(3-Chloro-2,4-difluorophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3-Chloro-2,4-difluorophenyl)ethan-1-one” is a chemical compound with the molecular formula C8H5ClF2O . It is a significant intermediate in fine chemical engineering, used in organic synthesis and pharmaceutical research .
Synthesis Analysis
The synthesis of “1-(3-Chloro-2,4-difluorophenyl)ethan-1-one” involves several steps . The process begins with the rapid addition of anhydrous aluminum chloride to a dry four-neck flask, followed by the immediate addition of ortho-difluorobenzene. The reaction mixture is then stirred uniformly, and acetic anhydride is slowly added from a constant pressure dropping funnel. The addition speed is adjusted to keep the reaction temperature below 60°C .Molecular Structure Analysis
The molecular structure of “1-(3-Chloro-2,4-difluorophenyl)ethan-1-one” can be analyzed using various methods. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which account for the ability to donate and accept electrons, were carried out by Kohn–Sham43 analysis .Chemical Reactions Analysis
The chemical reactions involving “1-(3-Chloro-2,4-difluorophenyl)ethan-1-one” are complex and can involve various mechanisms. For instance, the compound can undergo ruthenium-catalyzed phenylation with phenylboronate via carbon-fluorine bond cleavage to yield 2’,6’-diphenylacetophenone .Physical And Chemical Properties Analysis
“1-(3-Chloro-2,4-difluorophenyl)ethan-1-one” is a white to light yellow solid with a melting point of 31-32 °C and a predicted boiling point of 256.3±25.0 °C. It has a predicted density of 1.353±0.06 g/cm3 and is soluble in methanol .Scientific Research Applications
Synthesis of Ticagrelor
(S)-CFPL: serves as an essential chiral intermediate in the synthesis of ticagrelor , a reversible P2Y12 receptor antagonist used for preventing atherothrombotic events in patients with acute coronary syndromes . The main approach involves asymmetric reduction of the ketone precursor 2-chloro-1-(3,4-difluorophenyl)ethanone (CFPO) to produce (S)-CFPL . Biocatalysis using ketoreductases (KREDs) offers an eco-friendly alternative to chemical methods, providing high enantioselectivity and productivity .
Aprepitant Intermediate
Originally identified for its anti-Prelog reduction of 3,5-bis(trifluoromethyl)acetophenone (BFPO) , the ketoreductase ChKRED20 also catalyzes the conversion of (S)-CFPL from 2-chloro-1-(3,4-difluorophenyl)ethanone . This intermediate is crucial for the synthesis of aprepitant, an antiemetic drug used in chemotherapy .
Lipitor Intermediate
ChKRED20: has further applications in the production of the lipitor intermediate, ethyl (S)-4-chloro-3-hydroxybutanoate , from ethyl 4-chloro-3-oxobutanoate . This demonstrates the versatility of (S)-CFPL in pharmaceutical synthesis .
Anticoagulant Drug Development
(S)-CFPL: plays a pivotal role in the development of anticoagulant drugs like ticagrelor . Its stereochemistry and reactivity make it a valuable building block for drug discovery and optimization .
Fine Chemical Intermediates
Beyond pharmaceuticals, (S)-CFPL finds applications as a fine chemical intermediate in organic synthesis and laboratory research . Its unique structure and reactivity make it useful for creating diverse compounds.
Safety and Hazards
The safety data sheet for “1-(3-Chloro-2,4-difluorophenyl)ethan-1-one” indicates that it is a hazardous substance. It has been assigned the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It is known to be an important intermediate in the synthesis of various pharmaceutical compounds .
Mode of Action
It is known to be involved in the synthesis of various pharmaceutical compounds, suggesting that it may interact with its targets through chemical reactions to form these compounds .
Biochemical Pathways
It is known to be a key intermediate in the synthesis of various pharmaceutical compounds, indicating that it may play a role in the biochemical pathways associated with these compounds .
Pharmacokinetics
As an intermediate in drug synthesis, its bioavailability would largely depend on the final pharmaceutical compound it is used to produce .
Result of Action
As an intermediate in the synthesis of various pharmaceutical compounds, it contributes to the therapeutic effects of these compounds .
Action Environment
As a chemical compound, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
1-(3-chloro-2,4-difluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c1-4(12)5-2-3-6(10)7(9)8(5)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJZGJHYBNZBAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-methyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2444694.png)
![N-[2-(4-chlorophenyl)ethyl]-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2444696.png)

![4-Methyl-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2444698.png)
![1,3-dimethyl-2,4-dioxo-N-(4-phenylbutan-2-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2444699.png)
![1-[(5-Bromofuran-2-yl)methyl]-4-methylpiperazine](/img/structure/B2444700.png)
![(2Z)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2444701.png)
![5-methyl-N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2444704.png)

![Ethyl 7-ethoxy-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2444706.png)
![N-cyclohexyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2444707.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2444709.png)
